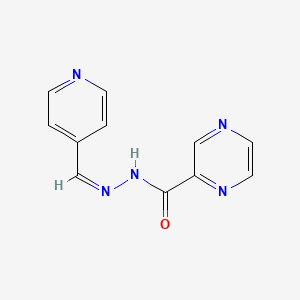
N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine, also known as ENMA, is a chemical compound that has been widely studied for its potential applications in scientific research. ENMA is a derivative of mannose, a simple sugar that is found in many natural sources such as fruits and vegetables. In
Mécanisme D'action
N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine works by binding to specific receptors on the surface of bacterial and viral cells. This binding triggers a series of biochemical reactions that ultimately lead to the destruction of the cell. N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine has been shown to be highly effective against a wide range of bacterial and viral pathogens, making it a promising candidate for the development of new antimicrobial agents.
Biochemical and Physiological Effects:
N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine can inhibit the growth of a wide range of bacterial and viral pathogens, including some that are resistant to conventional antibiotics. N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine has also been shown to activate certain immune cells, leading to the production of cytokines and other signaling molecules that play a critical role in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine is its specificity for certain types of bacteria and viruses. This makes it an ideal candidate for the development of diagnostic probes and antimicrobial agents. However, there are also some limitations to the use of N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine in lab experiments. For example, N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine can be difficult to synthesize in large quantities, and its stability can be affected by factors such as pH and temperature.
Orientations Futures
There are many potential future directions for research on N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine. One area of interest is the development of N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine-based probes for the detection of bacterial and viral infections in clinical settings. Another area of research is the development of N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine-based antimicrobial agents that can be used to treat infections that are resistant to conventional antibiotics. Finally, there is also potential for the use of N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine in the development of new vaccines and immunotherapies.
Méthodes De Synthèse
N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine can be synthesized by reacting 4-ethoxy-2-nitroaniline with 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl bromide in the presence of a Lewis acid catalyst. The reaction yields N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine as a yellow solid with a high purity.
Applications De Recherche Scientifique
N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine has been studied for its potential applications in various scientific fields, including biochemistry, immunology, and microbiology. One of the most promising areas of research is the development of N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine-based probes for the detection of bacterial and viral infections. N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine has been shown to bind specifically to certain types of bacteria and viruses, allowing for their detection in complex biological samples.
Propriétés
IUPAC Name |
2-(4-ethoxy-2-nitroanilino)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O8/c1-2-23-7-3-4-8(9(5-7)16(21)22)15-14-13(20)12(19)11(18)10(6-17)24-14/h3-5,10-15,17-20H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWUDFNTAWEUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethoxy-2-nitrophenyl)hexopyranosylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-oxime](/img/structure/B5911046.png)

![3-chloro-N'-[1-(5-nitro-2-furyl)ethylidene]benzohydrazide](/img/structure/B5911076.png)
![N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911078.png)
![N-[3-(acetylamino)phenyl]-2,4-dichlorobenzamide](/img/structure/B5911082.png)

![N'-[(5-bromo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911099.png)
![N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911102.png)

![(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5911137.png)



